A Technical Guide to 3-Methoxy-1H-indazole-5-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Methoxy-1H-indazole-5-carboxaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: 3-Methoxy-1H-indazole-5-carboxaldehyde is a versatile heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique molecular architecture, featuring an indazole core, a methoxy group, and a reactive aldehyde functional group, positions it as a crucial building block for the synthesis of a diverse range of biologically active molecules. This guide provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and applications, offering a comprehensive resource for researchers and drug development professionals.
Introduction to the Indazole Scaffold
The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Indazole derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-HIV properties.[1][3] The compound 3-Methoxy-1H-indazole-5-carboxaldehyde, also referred to as 5-Methoxy-1H-indazole-3-carbaldehyde, serves as a key intermediate in the development of novel therapeutics, particularly those targeting neurological disorders, as well as anti-cancer and anti-inflammatory agents.[4] The presence of the aldehyde group provides a convenient handle for further molecular elaboration, while the methoxy group can influence the molecule's solubility and electronic properties.[4]
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 3-Methoxy-1H-indazole-5-carboxaldehyde is essential for its effective use in research and synthesis.
Physicochemical Data
| Property | Value | Source |
| IUPAC Name | 5-Methoxy-1H-indazole-3-carbaldehyde | [5] |
| Synonyms | 3-Formyl-5-methoxy-1H-indazole, 5-Methoxy-1H-indazole-3-carboxaldehyde | [5] |
| CAS Number | 169789-37-1 | [5] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | Brownish orange solid | [4] |
| Storage | Store at 0-8 °C | [4] |
Spectroscopic Profile (Predicted)
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¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the N-H proton of the indazole ring, and the methoxy group protons. The aldehyde proton (CHO) would appear as a sharp singlet at a significantly downfield chemical shift, likely around δ 10.1 ppm. The N-H proton is expected to be a broad singlet, also at a downfield position (δ ~14.0 ppm). The aromatic protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm), with their splitting patterns dictated by their positions relative to the methoxy group. The methoxy protons (OCH₃) will be a sharp singlet at approximately δ 3.9 ppm.
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¹³C NMR (DMSO-d₆, 75 MHz): The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at a very downfield position (δ ~187 ppm). The carbon atoms of the indazole ring will resonate in the aromatic region, with the carbon bearing the methoxy group showing a characteristic upfield shift due to the electron-donating effect of the oxygen. The methoxy carbon will appear around δ 56 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, expected in the region of 1670-1690 cm⁻¹. A broad N-H stretching band from the indazole ring is anticipated around 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy group will be observed around 2850-3100 cm⁻¹.
Synthesis and Purification
A general and efficient method for the synthesis of 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles.[6] This approach has been shown to be effective for indoles bearing electron-donating substituents like a methoxy group, providing high yields.[6]
Synthetic Workflow
Caption: Figure 1: Synthesis of 3-Methoxy-1H-indazole-5-carboxaldehyde.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 5-methoxy-indole (1 equivalent) in a suitable solvent mixture such as aqueous acetic acid, add sodium nitrite (NaNO₂, 1.1 equivalents) portion-wise while maintaining the temperature at 0-5 °C with an ice bath.
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Acid Addition: Slowly add a solution of aqueous acid (e.g., acetic acid) to the reaction mixture. The rate of addition should be carefully controlled to manage the exothermic nature of the reaction.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 3 hours or until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]
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Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Methoxy-1H-indazole-5-carboxaldehyde.[6]
Chemical Reactivity and Derivatization
The chemical reactivity of 3-Methoxy-1H-indazole-5-carboxaldehyde is primarily dictated by the aldehyde functional group, which is a versatile precursor for a wide range of chemical transformations.
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Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a powerful method for introducing diverse side chains.
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Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides (Wittig reaction) or phosphonate carbanions (HWE reaction) can convert the aldehyde into various alkenes.[6]
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Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. The resulting 5-methoxy-1H-indazole-3-carboxylic acid is also a valuable synthetic intermediate.[7]
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Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, with active methylene compounds to form new carbon-carbon bonds.[6]
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Heterocycle Formation: The aldehyde functionality can be used as a key component in the construction of other heterocyclic rings fused to the indazole core.[6]
Caption: Figure 2: Key Reaction Pathways.
Applications in Medicinal Chemistry
3-Methoxy-1H-indazole-5-carboxaldehyde is a valuable building block in the synthesis of pharmacologically active compounds.[4] The indazole scaffold is a core component of several approved drugs and clinical candidates.[1][3]
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Kinase Inhibitors: The indazole ring system is a common feature in many kinase inhibitors used in oncology.[3] The ability to functionalize the 3-position via the aldehyde allows for the introduction of various pharmacophores to target the ATP-binding site of kinases.
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Neurological Disorders: This compound has been specifically mentioned as an intermediate for drugs targeting neurological disorders.[4]
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Anti-inflammatory Agents: Indazole derivatives have shown promise as anti-inflammatory agents, and this aldehyde provides a convenient starting point for the synthesis of new analogues.[4][8]
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Fluorescent Probes: The indazole core can also be incorporated into fluorescent probes for biochemical research and diagnostics.[4]
Conclusion
3-Methoxy-1H-indazole-5-carboxaldehyde is a high-value chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its aldehyde group, makes it an attractive scaffold for the creation of diverse molecular libraries. The established biological importance of the indazole core further underscores the utility of this compound for researchers and scientists working at the forefront of medicinal chemistry.
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